Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate
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Overview
Description
4’-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a biphenyl core substituted with a benzylamino sulfonyl group and a dimethylpropyl carboxamide group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide typically involves multiple steps, starting from commercially available biphenyl derivatives. The key steps include:
Formation of the biphenyl core: This can be achieved through Suzuki-Miyaura coupling, where a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.
Introduction of the benzylamino sulfonyl group:
Attachment of the dimethylpropyl carboxamide group: This can be done through amidation reactions where the carboxylic acid derivative of the biphenyl core is reacted with the appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, the use of automated synthesis and purification systems can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4’-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzylamino group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylamino group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
4’-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonamides.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4’-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. The benzylamino sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The biphenyl core provides structural stability, while the dimethylpropyl carboxamide group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound shares the sulfonamido group but has a different core structure.
4-[(benzylamino)sulfonyl]-N-phenylbenzamide: Similar in structure but lacks the dimethylpropyl group.
Uniqueness
4’-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide is unique due to its specific combination of functional groups and the biphenyl core. This combination provides a balance of stability, reactivity, and potential biological activity that is not found in the similar compounds listed above.
Properties
IUPAC Name |
methyl 4-[2-(2-chloro-4-methylanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5/c1-12-4-6-17(15(22)8-12)24-20(25)11-29-19-10-18(21(26)28-3)23-16-7-5-13(27-2)9-14(16)19/h4-10H,11H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXBMACJQDJIOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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